molecular formula C18H26ClN3O3 B4707009 N-(5-chloro-2,4-dimethoxyphenyl)-4-cyclopentyl-1-piperazinecarboxamide

N-(5-chloro-2,4-dimethoxyphenyl)-4-cyclopentyl-1-piperazinecarboxamide

Cat. No. B4707009
M. Wt: 367.9 g/mol
InChI Key: JKYIQOVJZJWAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-4-cyclopentyl-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been studied extensively for its potential use in scientific research.

Mechanism of Action

N-(5-chloro-2,4-dimethoxyphenyl)-4-cyclopentyl-1-piperazinecarboxamide acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. It also has some affinity for dopamine receptors, which are involved in reward and motivation. This compound's mechanism of action is not fully understood, but it is thought to modulate the activity of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of effects on behavior and physiology in animal studies. It has been found to increase locomotor activity, induce hyperthermia, and produce changes in anxiety-like behavior. This compound has also been shown to affect the release of various neurotransmitters, including serotonin and dopamine.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2,4-dimethoxyphenyl)-4-cyclopentyl-1-piperazinecarboxamide in lab experiments is its selectivity for serotonin and dopamine receptors, which allows for more targeted studies of these neurotransmitters. However, this compound's effects on behavior and physiology can vary depending on the dose and route of administration, which can make it difficult to interpret results. Additionally, this compound's psychoactive effects may limit its use in certain experimental paradigms.

Future Directions

There are several potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-4-cyclopentyl-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of psychiatric disorders, such as anxiety and depression. This compound's affinity for serotonin receptors makes it a potential candidate for developing new treatments that target these receptors. Additionally, further research is needed to better understand this compound's mechanism of action and its effects on behavior and physiology. This could involve studying its interactions with other neurotransmitter systems, as well as exploring its effects in different experimental paradigms.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-4-cyclopentyl-1-piperazinecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. This makes it a useful tool for studying the role of serotonin in the brain and its effects on behavior.

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4-cyclopentylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3/c1-24-16-12-17(25-2)15(11-14(16)19)20-18(23)22-9-7-21(8-10-22)13-5-3-4-6-13/h11-13H,3-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYIQOVJZJWAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)N2CCN(CC2)C3CCCC3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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